Dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate
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Overview
Description
Atractyloside Dipotassium Salt is a toxic diterpenoid glycoside that can be isolated from the fruits of Xanthium sibiricum. It is a powerful and specific inhibitor of mitochondrial ADP/ATP transport, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Atractyloside Dipotassium Salt is typically isolated from natural sources, specifically the fruits of Xanthium sibiricum. The extraction process involves several steps, including solvent extraction and purification techniques to obtain the pure compound .
Industrial Production Methods: Industrial production of Atractyloside Dipotassium Salt involves large-scale extraction from plant sources. The process includes harvesting the fruits, drying, and then using solvents to extract the compound. The extract is then purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Atractyloside Dipotassium Salt primarily undergoes inhibition reactions, particularly targeting mitochondrial ADP/ATP translocase. It does not typically undergo common chemical reactions like oxidation, reduction, or substitution due to its specific biological activity .
Common Reagents and Conditions: The compound is used in biological assays under controlled conditions to inhibit mitochondrial ADP/ATP transport. It is often dissolved in solvents like DMSO or water for experimental purposes .
Major Products Formed: The primary outcome of reactions involving Atractyloside Dipotassium Salt is the inhibition of mitochondrial ADP/ATP transport, leading to a decrease in ATP synthesis .
Scientific Research Applications
Atractyloside Dipotassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tool to study mitochondrial function and energy metabolism.
Biology: Employed in experiments to understand the role of mitochondria in cellular processes.
Industry: Utilized in the development of assays and diagnostic tools for mitochondrial function.
Mechanism of Action
Atractyloside Dipotassium Salt exerts its effects by inhibiting the ADP/ATP translocase (ANT) in the mitochondrial membrane. This inhibition blocks the transport of ADP into the mitochondrial matrix and ATP out of it, disrupting ATP synthesis. The blockage of ANT can increase the ADP/ATP ratio, activate the AMPK-mTORC1-autophagy signaling pathway, and promote lipid degradation in steatosis hepatocytes .
Comparison with Similar Compounds
Bongkrekic Acid: Another inhibitor of mitochondrial ADP/ATP translocase, but with a different molecular structure and source.
Carboxy-Atractyloside: A derivative of Atractyloside with similar inhibitory effects on mitochondrial ADP/ATP transport.
Uniqueness: Atractyloside Dipotassium Salt is unique due to its specific inhibition of mitochondrial ADP/ATP transport and its ability to activate autophagy pathways, making it a valuable tool in both basic and applied research .
Properties
IUPAC Name |
dipotassium;[2-[(5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNQFHEWLYECJ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44K2O16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102130-43-8 |
Source
|
Record name | Atractyloside potassium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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